

Application Note: Quantification of 3-Hydroxypristanoyl-CoA by HPLC-MS/MS

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Compound of Interest

Compound Name: 3-Hydroxypristanoyl-CoA

Cat. No.: B15548272

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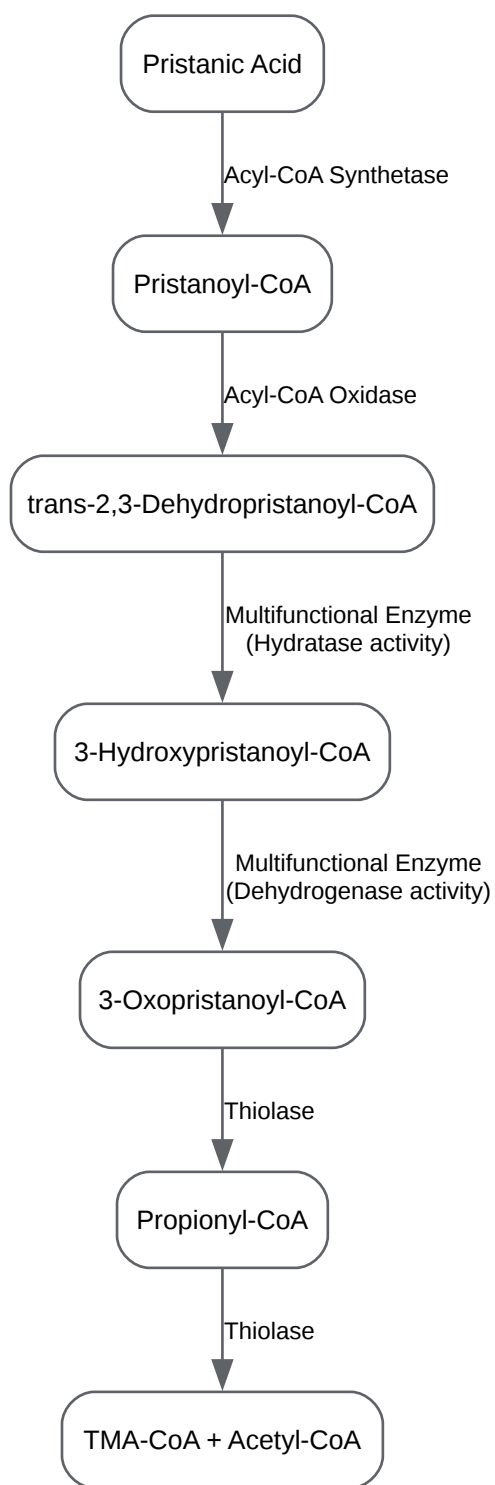
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypristanoyl-CoA is a key intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, such as pristanic acid. The accumulation of pristanic acid and its metabolites is associated with several peroxisomal disorders, including Refsum disease and Zellweger spectrum disorders. Accurate quantification of **3-Hydroxypristanoyl-CoA** in biological matrices is therefore crucial for diagnosing these disorders, understanding their pathophysiology, and for the development of therapeutic interventions. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for the analysis of this important metabolite. This document provides a detailed protocol for the quantification of **3-Hydroxypristanoyl-CoA** in biological samples.

Signaling Pathway: Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid undergoes beta-oxidation in the peroxisomes. A key step in this pathway is the hydration of trans-2,3-dehydropristanoyl-CoA to form **3-Hydroxypristanoyl-CoA**, a reaction catalyzed by a peroxisomal multifunctional enzyme.



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Caption: Peroxisomal Beta-Oxidation of Pristanic Acid.

Experimental Workflow

The general workflow for the quantification of **3-Hydroxypristanoyl-CoA** from biological samples involves sample preparation, including extraction and optional solid-phase extraction cleanup, followed by HPLC-MS/MS analysis and data processing.



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